

Molecular weight and formula of Glycyl-L-asparagine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycyl-L-asparagine

Cat. No.: B156567

[Get Quote](#)

An In-depth Technical Guide to Glycyl-L-asparagine

This technical guide provides a comprehensive overview of the dipeptide **Glycyl-L-asparagine**, including its physicochemical properties, relevant biological context, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and metabolic studies.

Core Properties of Glycyl-L-asparagine

Glycyl-L-asparagine (Gly-Asn) is a dipeptide composed of glycine and L-asparagine residues linked by a peptide bond. It is classified as a metabolite.^[1]

Physicochemical Data

The key quantitative properties of **Glycyl-L-asparagine** are summarized in the table below. This data is crucial for its handling, analysis, and application in experimental settings.

Property	Value
Molecular Formula	C ₆ H ₁₁ N ₃ O ₄
Molecular Weight	189.17 g/mol
Monoisotopic Mass	189.07495584 Da
IUPAC Name	(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid
CAS Number	1999-33-3
Canonical SMILES	C(--INVALID-LINK--NC(=O)CN)C(=O)N
Melting Point	203 °C (decomposes)
XLogP3	-4.9
Hydrogen Bond Donors	4
Hydrogen Bond Acceptors	5

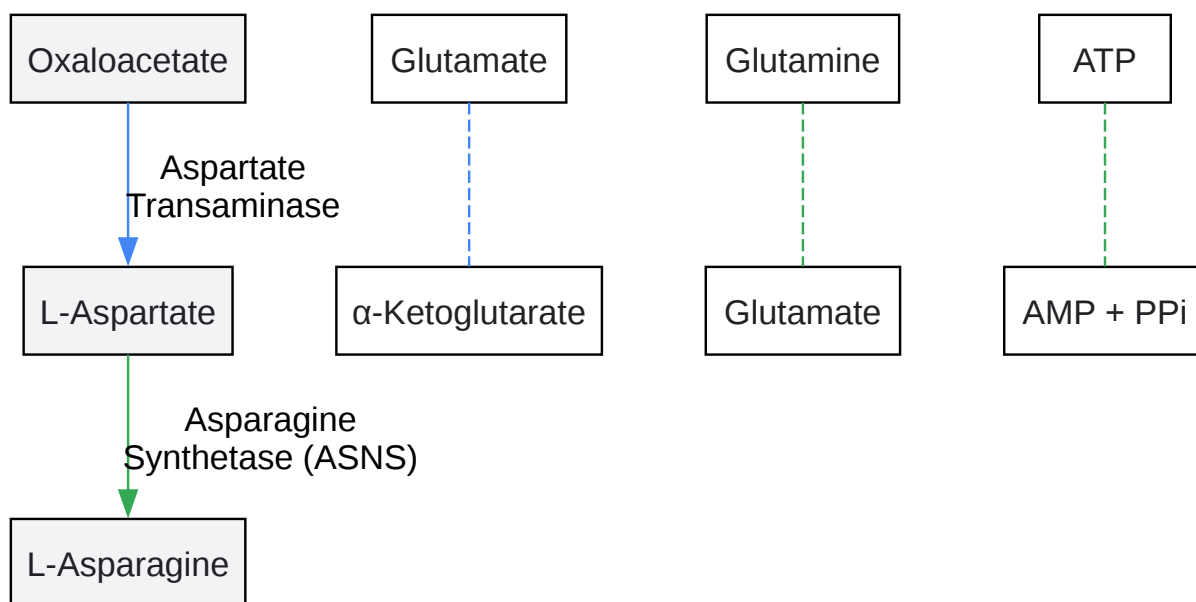
Data sourced from PubChem CID 99282.[1]

Biological Context and Signaling Pathways

While **Glycyl-L-asparagine** is identified as a metabolite, much of its biological significance can be inferred from the roles of its constituent amino acid, L-asparagine. L-asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body.[2] It plays a critical role in various cellular processes.

Biosynthesis of L-Asparagine

The synthesis of L-asparagine is a two-step process starting from oxaloacetate, an intermediate of the TCA cycle. The pathway is fundamental for providing the necessary substrate for protein synthesis and other metabolic functions.[2][3]

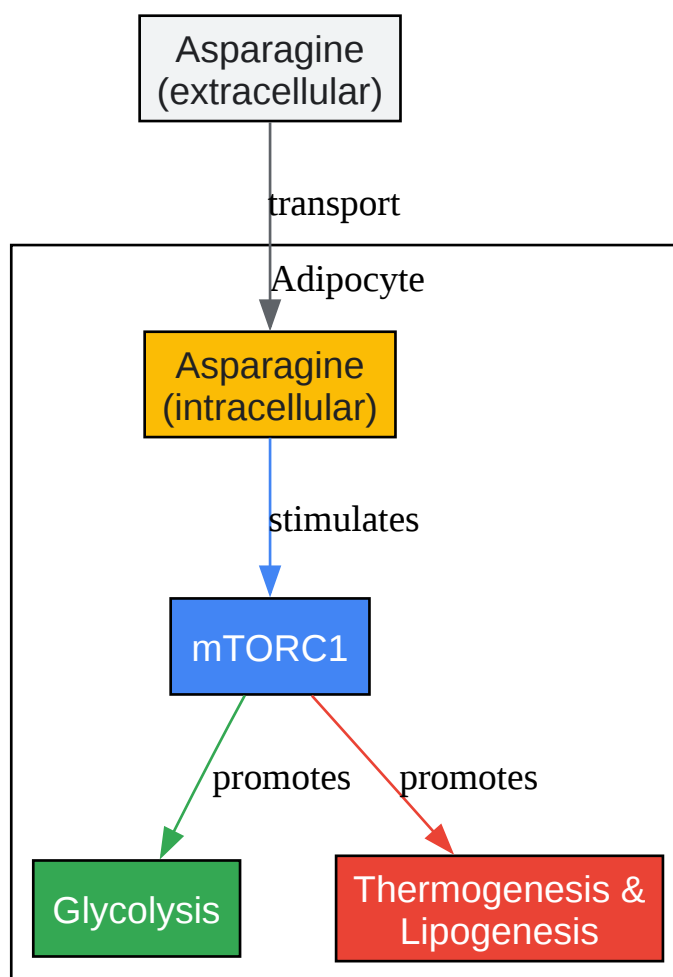


[Click to download full resolution via product page](#)

Biosynthesis pathway of L-asparagine.

Role in mTORC1 Signaling

Asparagine has been identified as a key regulator in cellular signaling, particularly through the mTORC1 pathway, which is a central controller of cell growth, proliferation, and metabolism. Asparagine can act as an amino acid exchange factor, influencing the intracellular amino acid pool and thereby activating mTORC1. This activation promotes thermogenesis and glycolysis in adipose tissues.



[Click to download full resolution via product page](#)

Role of asparagine in mTORC1 signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **Glycyl-L-asparagine**, as well as a relevant biochemical assay.

Solid-Phase Peptide Synthesis (SPPS) of Glycyl-L-asparagine

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The following is a generalized protocol adapted for Gly-Asn.

Materials:

- Fmoc-Asn(Trt)-Wang resin
- Fmoc-Gly-OH
- Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (Dimethylformamide)
- Deprotection solution: 20% piperidine in DMF
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Cold diethyl ether

Methodology:

- Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the asparagine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
- Glycine Coupling:
 - Pre-activate Fmoc-Gly-OH by dissolving it with HBTU and DIPEA in DMF.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 2 hours at room temperature.
 - Wash the resin with DMF to remove excess reagents.
- Final Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group (Trt).

- Precipitation and Purification:
 - Filter the resin and collect the TFA solution.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
 - Purify the crude product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).



[Click to download full resolution via product page](#)

Workflow for Solid-Phase Peptide Synthesis.

Analysis by RP-HPLC-MS

The identity and purity of synthesized **Glycyl-L-asparagine** can be confirmed using Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

Instrumentation & Reagents:

- HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- Mass spectrometer with an Electrospray Ionization (ESI) source
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Sample: Synthesized peptide dissolved in Mobile Phase A

Procedure:

- Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a concentration of ~1 mg/mL.
- Chromatographic Separation:
 - Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
 - Inject 5-10 μ L of the sample.
 - Apply a linear gradient to elute the peptide. For example, increase Mobile Phase B from 5% to 95% over 15 minutes.
- Mass Spectrometric Detection:
 - Operate the ESI source in positive ion mode.
 - Monitor for the protonated molecular ion $[M+H]^+$ of **Glycyl-L-asparagine**, which has a theoretical m/z of 190.08.
 - Confirm the identity by matching the observed mass to the theoretical mass. Purity is determined by the relative area of the main peak in the chromatogram.

Asparaginase Activity Assay (Fluorometric)

Since asparagine metabolism is central to the biological context, assays for asparaginase, the enzyme that hydrolyzes L-asparagine to L-aspartate and ammonia, are highly relevant. This fluorometric assay provides a sensitive method to measure asparaginase activity.

Principle: Asparaginase activity is determined by measuring the amount of ammonia produced from the hydrolysis of asparagine. The liberated ammonia reacts with o-phthalaldehyde (OPA) to form a fluorescent product. The increase in fluorescence is directly proportional to the asparaginase activity.

Materials:

- Asparaginase enzyme source (e.g., cell lysate, purified enzyme)
- L-asparagine solution (Substrate)

- Assay Buffer (e.g., Tris or phosphate buffer, pH 7.5-8.5)
- OPA Reagent
- Ammonia standard
- 96-well black microplate
- Fluorescence microplate reader ($\lambda_{\text{ex}} = 415 \text{ nm}$, $\lambda_{\text{em}} = 475 \text{ nm}$)

Methodology:

- Standard Curve: Prepare a standard curve using known concentrations of ammonia to correlate fluorescence intensity with ammonia amount.
- Sample Reaction:
 - Add samples containing asparaginase to the wells of the microplate.
 - Initiate the reaction by adding the L-asparagine substrate solution.
 - Incubate at 37°C for a defined period (e.g., 30 minutes).
- Detection:
 - Stop the reaction and add the OPA reagent to each well.
 - Incubate for 10 minutes at room temperature to allow for the development of the fluorescent product.
- Measurement: Measure the fluorescence intensity at an excitation of ~415 nm and an emission of ~475 nm.
- Calculation: Determine the ammonia concentration in the samples from the standard curve. Calculate the asparaginase activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 μmol of ammonia per minute.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycyl-L-asparagine | C₆H₁₁N₃O₄ | CID 99282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asparagine - Wikipedia [en.wikipedia.org]
- 3. asparagine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of Glycyl-L-asparagine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156567#molecular-weight-and-formula-of-glycyl-l-asparagine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

